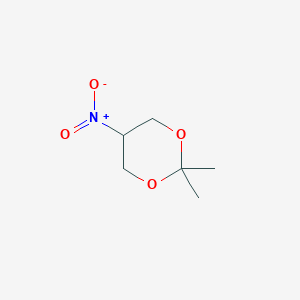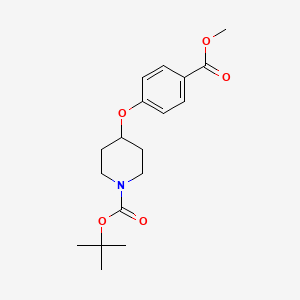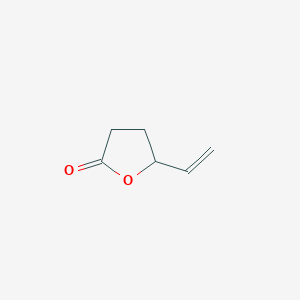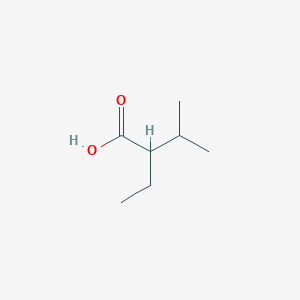
2-(Dimethylphenylsilyl)benzyl alcohol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Highly-Selective Oxidation of Benzyl Alcohol to Benzaldehyde
Scientific Field
Industrial Catalysis
Summary of Application
The selective oxidation of aromatic alcohols to aldehydes with oxygen is crucial for industrial catalysis. This research focuses on the oxidation of benzyl alcohol to benzaldehyde.
Methods of Application
Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC) were prepared by a self-assembly–pyrolysis strategy and applied into the oxidation of benzyl alcohol to benzaldehyde.
Results
The Co1/NC catalysts exhibited excellent performance compared to Co nanoparticles supported by nitrogen-doped carbon catalyst (Co NPs/NC). The 4-Co1/NC catalyst achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .
Electrochemical Oxidation of Concentrated Benzyl Alcohol
Scientific Field
Organic Electrosynthesis
Summary of Application
The electrooxidation of benzyl alcohol (BA) to high-purity benzaldehyde via superwetting organic-solid-water interfaces is a green method for organic synthesis.
Methods of Application
A “sandwich-type” organic-solid-water (OSW) system was used, consisting of BA organic phase, KOH aqueous electrolyte, and porous anodes with Janus-like superwettability. This system allows independent diffusion of BA molecules from the organic phase to electrocatalytic active sites.
Results
Efficient electrooxidation of high-concentration BA to benzaldehyde (97% Faradaic efficiency at 180 mA cm−2) was achieved with substantially reduced ohmic loss compared to conventional solid-liquid systems .
Synthesis of Doped and Multimetal Oxide Nanocrystals
Scientific Field
Nanotechnology
Summary of Application
The “benzyl alcohol route” is a versatile method for the synthesis of multimetal and doped metal oxides. This approach has been used to create materials that were previously only accessible through solid-state reactions .
Methods of Application
The solvothermal reaction of Zn(ac)2 and Al(OiPr)3 in benzyl alcohol at 250°C for two days leads to the formation of ZnAl2O4 nanostructures .
Results
The synthesized ZnAl2O4 nanoparticles form flower-like aggregates through the oriented attachment crystallization mechanism .
Formulation Development and Evaluation of Diclofenac Sodium Injection
Scientific Field
Pharmaceutical Sciences
Summary of Application
Benzyl alcohol is used as a co-solvent in the formulation of diclofenac sodium injections. This approach enhances the aqueous solubility of poorly water-soluble drugs .
Methods of Application
Benzyl alcohol (6–7% v/v) is used as a solubilizing agent for the preparation of diclofenac sodium injection dosage form .
Results
The formulated diclofenac sodium injection was found to be less painful than propylene glycol-based injections. The study concluded that benzyl alcohol is a safe and effective solubilizing agent for the preparation of injection dosage forms of poorly water-soluble drugs .
Direcciones Futuras
Research on 2-(Dimethylphenylsilyl)benzyl alcohol and similar compounds is ongoing. For instance, the oxidation of benzyl alcohol to benzaldehyde is a key reaction in organic synthesis, and research is focusing on green methods that use “clean” oxidants . Additionally, the differential formation mechanisms of 2-phenylethanol and benzyl alcohol are being investigated, which could have significant implications for industries such as aromatic flower breeding and the essential oil industry .
Propiedades
IUPAC Name |
[2-[dimethyl(phenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGNBYRNRXTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475298 | |
| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylphenylsilyl)benzyl alcohol | |
CAS RN |
853955-69-8 | |
| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)
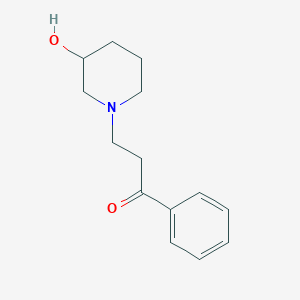
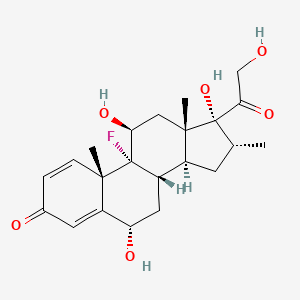
![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)
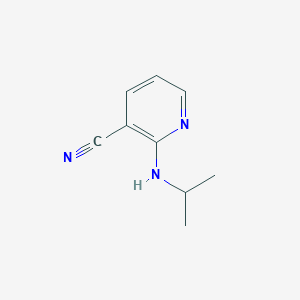
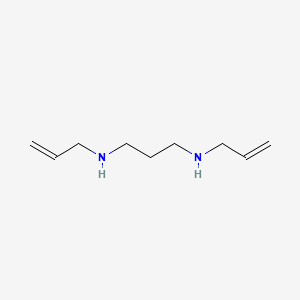
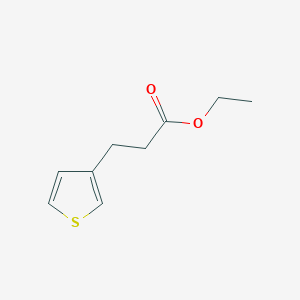
![6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1610121.png)
![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)
